molecular formula C22H24N2O3 B4988734 N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide

N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide

Cat. No.: B4988734
M. Wt: 364.4 g/mol
InChI Key: GYLBVLBAFLMELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of indole derivatives with phenoxyethyl bromide under basic conditions to form the intermediate compound. This intermediate is then reacted with diethyl oxalate in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetic acid, while reduction may produce N,N-diethyl-2-hydroxy-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide .

Scientific Research Applications

N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide
  • N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetic acid
  • N,N-diethyl-2-hydroxy-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities. The presence of the indole nucleus and the phenoxyethyl group contributes to its ability to interact with various molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-3-23(4-2)22(26)21(25)19-16-24(20-13-9-8-12-18(19)20)14-15-27-17-10-6-5-7-11-17/h5-13,16H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLBVLBAFLMELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.